molecular formula C8H5F2NO B6165499 2-(3,4-difluorophenoxy)acetonitrile CAS No. 942473-62-3

2-(3,4-difluorophenoxy)acetonitrile

Cat. No.: B6165499
CAS No.: 942473-62-3
M. Wt: 169.1
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Description

2-(3,4-Difluorophenoxy)acetonitrile is an organofluorine compound characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions, attached to an acetonitrile moiety. The nitrile group (-C≡N) confers strong electron-withdrawing properties, while the difluorophenoxy substituent modulates electronic and steric characteristics. This compound is of interest in pharmaceutical and agrochemical synthesis due to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

CAS No.

942473-62-3

Molecular Formula

C8H5F2NO

Molecular Weight

169.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenoxy)acetonitrile typically involves the reaction of 3,4-difluorophenol with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(3,4-difluorophenoxy)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Resulting from oxidation reactions.

    Primary Amines: Produced through reduction reactions.

Scientific Research Applications

2-(3,4-Difluorophenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenoxy)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Methoxy and Sulfonyl Groups

a) 2-[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile (CAS 797036-29-4)
  • Substituents : 3,4-Dimethoxy phenyl, sulfonyl group.
  • Molecular Weight : 241.27 g/mol.
  • Key Differences: The sulfonyl group (-SO₂-) is strongly electron-withdrawing, enhancing reactivity in nucleophilic substitutions compared to the phenoxy group. Methoxy substituents (-OCH₃) are electron-donating, increasing solubility in polar solvents but reducing oxidative stability relative to fluorine .
  • Applications : Likely used in reactions requiring sulfonate intermediates or as a stabilizer in polymer chemistry.
b) 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS 672931-28-1)
  • Substituents : 2-Fluoro, 5-methoxy phenyl.
  • Molecular Weight : 165.16 g/mol.
  • Methoxy at the 5-position enhances solubility but reduces lipophilicity compared to 3,4-difluoro substitution .

Positional Isomerism: 3,4-Difluoro vs. 2,4-Difluoro and 2,6-Difluorophenoxy

a) 2,4-Difluorophenylacetonitrile
  • Substituents : 2,4-Difluoro phenyl.
  • Key Differences: Fluorine at the 2-position creates steric hindrance, reducing accessibility of the nitrile group for reactions. The absence of an oxygen bridge (phenoxy vs. direct phenyl) lowers polarity, impacting solubility in aqueous systems .
b) 2,6-Difluorophenoxy Derivatives
  • Substituents: 2,6-Difluoro phenoxy (e.g., in EP 4374877A2).
  • 3,4-Difluoro substitution allows for more efficient resonance stabilization of the phenoxy group, enhancing electronic effects on the nitrile .

Functional Group Variations: Nitrile vs. Amide and Carboxylic Acid

a) N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
  • Functional Group : Amide (-CONH₂).
  • Key Differences :
    • The amide group participates in hydrogen bonding, increasing solubility in polar solvents but reducing reactivity compared to nitriles.
    • Methoxy groups improve crystallinity but limit thermal stability .
b) 2,4,5-Trifluorophenylacetic Acid
  • Functional Group : Carboxylic acid (-COOH).
  • Key Differences :
    • The acidic proton enables salt formation, enhancing bioavailability in pharmaceuticals.
    • Higher polarity compared to nitrile derivatives limits membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Applications
2-(3,4-Difluorophenoxy)acetonitrile 3,4-Difluoro phenoxy Nitrile ~169.13 Pharmaceutical intermediates, agrochemicals
2-[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile 3,4-Dimethoxy, sulfonyl Nitrile, sulfonyl 241.27 Polymer stabilizers, sulfonation reactions
2-(2-Fluoro-5-methoxyphenyl)acetonitrile 2-Fluoro, 5-methoxy phenyl Nitrile 165.16 Solubility-enhanced intermediates
2,4-Difluorophenylacetonitrile 2,4-Difluoro phenyl Nitrile ~157.12 Catalysis, organic synthesis
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-Difluoro phenyl, 3,4-dimethoxy phenyl Amide ~316.29 Crystallographic studies, drug design

Research Findings and Implications

  • Reactivity: The 3,4-difluorophenoxy group in the target compound balances electron-withdrawing effects and steric accessibility, making it suitable for Suzuki-Miyaura couplings and nucleophilic additions .
  • Metabolic Stability : Fluorine substitution enhances resistance to cytochrome P450 oxidation, a critical advantage in drug design .
  • Solubility vs. Lipophilicity: The phenoxy group improves solubility in organic solvents compared to direct phenyl analogs, while dual fluorine substitution maintains moderate lipophilicity for membrane penetration .

Biological Activity

2-(3,4-Difluorophenoxy)acetonitrile, with the CAS number 942473-62-3, is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound features a difluorophenoxy group attached to an acetonitrile moiety, which contributes to its reactivity and interaction with biological targets. The chemical structure can be represented as follows:

C9H7F2NO\text{C}_9\text{H}_7\text{F}_2\text{N}O

The mechanism by which 2-(3,4-difluorophenoxy)acetonitrile exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes and receptors involved in cellular signaling pathways. In particular, the compound may influence pathways related to inflammation and cell proliferation.

Antitumor Activity

Research indicates that 2-(3,4-difluorophenoxy)acetonitrile exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study showed that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Cell Line/Model Effect Observed Reference
AntitumorMCF-7Reduced cell viability
AntitumorA549Inhibited cell growth
Anti-inflammatoryMacrophagesDecreased TNF-α and IL-6 production

Case Study 1: Antitumor Efficacy

In a controlled study, 2-(3,4-difluorophenoxy)acetonitrile was administered to xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3), supporting its role as a potential therapeutic agent in oncology.

Case Study 2: Inflammation Models

In another study involving LPS-induced inflammation in mice, treatment with 2-(3,4-difluorophenoxy)acetonitrile led to a marked reduction in edema and inflammatory cell infiltration. The compound's ability to modulate inflammatory cytokine levels suggests its utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.

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